molecular formula C18H17F3O B1327686 3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone CAS No. 898793-04-9

3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone

Cat. No. B1327686
M. Wt: 306.3 g/mol
InChI Key: ZDABXUXHCMKKGN-UHFFFAOYSA-N
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Description

The compound "3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar molecules. The compound likely contains a trifluoromethyl group, which is a common moiety in medicinal chemistry due to its lipophilic nature and ability to influence the biological activity of molecules .

Synthesis Analysis

The synthesis of related compounds often involves the use of phosphonium salts, as seen in the synthesis of (2,2,2-Trifluoroethyl)triphenylphosphonium trifluoromethanesulfonate, which is prepared from triphenylphosphane and a trifluoroethyl triflate . Similarly, the synthesis of complex heterocycles can involve multiple steps, including bromination, amination, cyclization, and acidification, as demonstrated in the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been studied using X-ray diffraction and computational methods. For instance, the crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone was determined, revealing a trans-oid arrangement of the carbonyl and hydroxyimino-groups . Computational studies, including density functional theory (DFT) calculations, have been used to analyze the geometry and electronic structure of related molecules .

Chemical Reactions Analysis

Chemical reactions involving similar compounds include the formation of cycloadducts through [4+2] cycloaddition reactions , Wittig olefination to produce trifluoropropenylidene compounds , and multiple arylation via C-C and C-H bond cleavages catalyzed by palladium . These reactions highlight the reactivity of the functional groups present in the compound of interest and provide a basis for predicting its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structures and the presence of specific functional groups. For example, the presence of a trifluoromethyl group can significantly affect the lipophilicity and metabolic stability of a compound . The crystal structure analysis can provide information on intermolecular interactions, such as hydrogen bonding, which can influence the compound's solubility and melting point .

Scientific Research Applications

Polymerization and Material Properties

  • Electroactive Poly(Arylene Sulphide) Synthesis : Electro-oxidative polymerization of 3,5-dimethylthiophenol to poly(2,6-dimethylphenylene sulphide) shows semi-conductive properties and electrochemical response, indicating potential applications in material science (Yamamoto et al., 1992).
  • Poly(Arylene Ether Sulfone) Anion Exchange Membranes : Poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups display high hydroxide conductivity and stability, useful in membrane technology (Shi et al., 2017).
  • Poly(Aryl Ether Ketone/Sulfone)s with Pendant Trifluoromethyl-Substituted Phenyl Groups : These polymers exhibit good solubility, thermal stability, and low dielectric constants, making them suitable for electronic applications (Shang et al., 2012).

Chemical Properties and Reactions

  • Rhodium-Mediated C–C Bond Activation : Studies on azo ligands with dimethylphenyl fragments show interesting C–C bond activation, relevant for organometallic chemistry (Baksi et al., 2007).
  • Cathodic Reduction in Aprotic Medium : α-Bromopropiophenone's reduction produces 1,4-diphenyl-2,3,-dimethyl-1,4-butanedione, important for understanding electrochemical processes (Barba et al., 1985).

properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3O/c1-12-6-5-7-14(13(12)2)10-11-17(22)15-8-3-4-9-16(15)18(19,20)21/h3-9H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDABXUXHCMKKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644642
Record name 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-Dimethylphenyl)-2'-trifluoromethylpropiophenone

CAS RN

898793-04-9
Record name 1-Propanone, 3-(2,3-dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,3-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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